2-Iodocyclohex-2-en-1-one
Description
2-Iodocyclohex-2-en-1-one is a halogenated cyclic ketone characterized by an iodine substituent at the 2-position of a cyclohexenone scaffold. This compound is primarily utilized in organic synthesis, particularly in transition-metal-catalyzed cyclization reactions. Its synthesis follows established protocols, such as the method reported by Krafft and Cran, which involves iodination of cyclohexenone derivatives . Spectral data (e.g., NMR, IR) for this compound consistently match literature values, confirming its structural integrity . The iodine atom’s electron-withdrawing nature and bulky size make this compound a versatile intermediate in constructing carbocyclic architectures via palladium- or nickel-catalyzed pathways .
Properties
IUPAC Name |
2-iodocyclohex-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7IO/c7-5-3-1-2-4-6(5)8/h3H,1-2,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPFSJCDRYRZTJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=C(C(=O)C1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7IO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401312022 | |
| Record name | 2-Iodo-2-cyclohexen-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401312022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33948-36-6 | |
| Record name | 2-Iodo-2-cyclohexen-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33948-36-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Iodo-2-cyclohexen-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401312022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-iodocyclohex-2-en-1-one | |
| Source | European Chemicals Agency (ECHA) | |
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Preparation Methods
Byproduct Formation
Over-iodination and diiodo derivatives are common byproducts. Strategies to suppress these include:
Chemical Reactions Analysis
Types of Reactions: 2-Iodocyclohex-2-en-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of this compound can yield cyclohexenone or cyclohexanol derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Formation of substituted cyclohexenones.
Oxidation: Formation of cyclohexenone or cyclohexanone derivatives.
Reduction: Formation of cyclohexanol derivatives.
Scientific Research Applications
Synthetic Applications
1.1. Heck Reaction
One of the primary applications of 2-iodocyclohex-2-en-1-one is in the Heck reaction, where it serves as a coupling partner with various alkenes. For instance, when reacted with methyl acrylate under specific conditions, it produces 4-acetoxy-cyclohex-2-en-1-one as a by-product, showcasing its utility in synthesizing complex molecules . This reaction highlights the compound's role in generating valuable intermediates for further chemical transformations.
1.2. Palladium-Catalyzed Reactions
The compound is also employed in palladium-catalyzed reactions, such as the Ullmann cross-coupling reaction. This method allows for the synthesis of carbazole derivatives, which are important in medicinal chemistry due to their biological activity . The ability to form carbon-carbon bonds through such reactions underscores its significance in organic synthesis.
Biotransformation Studies
Recent studies have focused on the biotransformation of this compound using microbial strains like Pseudomonas putida. These investigations have revealed that this compound can be metabolized into various cis-dihydrodiols and hydroxy derivatives, which are promising for developing new phenolic bioproducts . The metabolic pathways explored indicate potential applications in bioremediation and the production of fine chemicals.
Case Studies
Mechanism of Action
The mechanism of action of 2-Iodocyclohex-2-en-1-one involves its reactivity as an electrophile due to the presence of the iodine atom. This makes it susceptible to nucleophilic attack, leading to various substitution reactions. The compound can also participate in redox reactions, where it can be either oxidized or reduced depending on the reaction conditions. The molecular targets and pathways involved in its biological activities are still under investigation, but it is believed to interact with cellular proteins and enzymes, affecting their function.
Comparison with Similar Compounds
2-Bromocyclohex-2-en-1-one
- Structure : Differs by replacing iodine with bromine at the 2-position.
- Synthesis: Prepared via analogous bromination procedures, as noted in laboratory protocols .
- Reactivity: Bromine is a weaker leaving group compared to iodine, which may reduce its efficacy in cross-coupling reactions (e.g., Heck or Suzuki couplings).
3-Iodo-5,5-dimethyl-2-cyclohexen-1-one
5,5-Dimethyl-3-(2-methylprop-1-enyl)cyclohex-2-en-1-one
- Structure : Features an allyl substituent at the 3-position and dimethyl groups at the 5-position (CAS: 3212-51-9) .
- Functionality : The conjugated alkene may participate in Diels-Alder reactions, diverging from the reactivity profile of 2-iodocyclohex-2-en-1-one.
Research Findings and Reactivity Insights
- Catalytic Cyclizations : this compound demonstrates superior reactivity in palladium-catalyzed cyclizations compared to brominated analogues due to iodine’s enhanced leaving-group ability . For example, it facilitates the assembly of complex carbocycles via intramolecular Heck reactions, as highlighted in Stanko’s work .
- Steric and Electronic Effects : Compounds like 3-iodo-5,5-dimethyl-2-cyclohexen-1-one exhibit modified reactivity due to steric bulk, which may slow reaction kinetics but improve selectivity in certain transformations .
Biological Activity
Overview
2-Iodocyclohex-2-en-1-one (CAS No. 33948-36-6) is an organic compound characterized by a cyclohexenone structure with an iodine substituent. Its molecular formula is CHIO, and it has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research . This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Weight: 222.025 g/mol
- Melting Point: 49-50 °C
- Boiling Point: 254.7 °C (predicted)
- Density: 1.85 g/cm³ (predicted)
- Polar Surface Area (PSA): 17.07 Ų
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been studied for its ability to inhibit the growth of various bacterial strains, making it a candidate for developing new antimicrobial agents .
Anticancer Activity
In vitro studies have demonstrated that derivatives of this compound possess anti-proliferative effects against several cancer cell lines. Notably, a biotransformation product, (4S,5S)-4,5-dihydroxy-3-iodocyclohex-2-en-1-one, has shown promising results in synthesizing analogues with enhanced anticancer properties . The mechanism involves the disruption of cellular metabolism and induction of apoptosis in cancer cells.
The biological activity of this compound can be attributed to its reactivity as a halogenated compound. The iodine atom enhances electrophilicity, allowing it to participate in nucleophilic substitution reactions that can lead to the formation of bioactive metabolites .
Biochemical Pathways
The compound's role in biochemical pathways is primarily linked to its ability to undergo transformations that yield various functional groups capable of interacting with biological targets. This includes:
- Substitution Reactions: The iodine atom can be replaced by nucleophiles such as amines or thiols.
- Oxidation and Reduction Reactions: These reactions can generate derivatives that may exhibit different biological activities .
Study on Anticancer Activity
A study focused on the synthesis of carbazole derivatives from this compound revealed that certain analogues demonstrated significant anti-proliferative effects against breast cancer cell lines. The synthesis involved palladium-catalyzed reactions leading to complex molecular structures with enhanced biological activity .
Antimicrobial Activity Assessment
In another investigation, the antimicrobial efficacy of this compound was tested against both Gram-positive and Gram-negative bacteria. The results indicated a dose-dependent inhibition of bacterial growth, suggesting its potential application in developing new antibiotics .
Comparative Analysis with Related Compounds
| Compound | Structure Type | Biological Activity |
|---|---|---|
| This compound | Halogenated cyclohexenone | Antimicrobial, anticancer |
| 2-Bromocyclohex-2-en-1-one | Halogenated cyclohexenone | Moderate antimicrobial |
| Cyclohex-2-en-1-one | Parent compound | Limited biological activity |
The presence of iodine in this compound contributes to its unique reactivity compared to brominated or chlorinated analogues, enhancing its potential as a therapeutic agent.
Q & A
Basic Research Questions
Q. What is the standard synthetic procedure for preparing 2-iodocyclohex-2-en-1-one, and how can its purity be verified?
- Methodological Answer : The compound is synthesized via the Krafft and Cran procedure, involving iodination of cyclohexenone derivatives under controlled conditions. Key steps include temperature regulation (e.g., maintaining 0–5°C during iodination) and purification via column chromatography. Purity is confirmed by matching spectral data (¹H NMR, ¹³C NMR, IR) with literature values . For reproducibility, ensure solvents are anhydrous and reaction times are strictly monitored.
Q. How should researchers address discrepancies in reported spectral data for this compound across studies?
- Methodological Answer : Cross-validate spectral data using multiple techniques (e.g., NMR, high-resolution mass spectrometry) and compare with independent literature sources. If contradictions persist, replicate the synthesis under identical conditions and verify solvent effects or instrumental calibration. Contradictions may arise from isotopic impurities or differing NMR referencing standards .
Advanced Research Questions
Q. What experimental strategies optimize this compound’s reactivity in palladium-catalyzed cyclizations?
- Methodological Answer : To enhance catalytic efficiency:
- Screen ligands (e.g., bidentate phosphines) to stabilize Pd intermediates.
- Optimize solvent polarity (e.g., DMF vs. THF) to balance reaction rate and byproduct formation.
- Use kinetic studies to identify rate-limiting steps (e.g., oxidative addition vs. transmetalation).
Reference precedents in palladium-catalyzed enone functionalization for analogous systems .
Q. How can computational modeling resolve conflicting mechanistic hypotheses for iodine displacement in this compound?
- Methodological Answer :
- Perform DFT calculations to compare energy barriers for SN2 vs. radical pathways.
- Validate models using isotopic labeling (e.g., ¹²⁷I vs. ¹²⁵I kinetic isotope effects).
- Correlate computational predictions with experimental substituent effects (e.g., electron-withdrawing groups accelerating displacement) .
Q. What protocols ensure reproducibility in cross-coupling reactions using this compound under air-sensitive conditions?
- Methodological Answer :
- Use Schlenk-line techniques for catalyst preparation and substrate handling.
- Monitor oxygen/moisture levels with in-line sensors.
- Pre-functionalize the enone moiety to stabilize intermediates (e.g., silyl protection).
- Document all parameters (e.g., stirring rate, degassing cycles) to align with FAIR data principles .
Data Contradiction Analysis
Q. How should researchers interpret conflicting yields in this compound-mediated annulation reactions?
- Methodological Answer :
- Conduct sensitivity analyses to identify critical variables (e.g., catalyst loading, substrate stoichiometry).
- Use Design of Experiments (DoE) to isolate interaction effects (e.g., temperature × solvent).
- Compare results with analogous systems (e.g., bromo- or chloro-cyclohexenones) to infer electronic vs. steric influences .
Methodological Frameworks
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
